(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1394306-91-2
VCID: VC2708832
InChI: InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
SMILES: C(=CC(=O)O)C1=NNC(=N1)Br
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol

(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid

CAS No.: 1394306-91-2

Cat. No.: VC2708832

Molecular Formula: C5H4BrN3O2

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid - 1394306-91-2

Specification

CAS No. 1394306-91-2
Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
IUPAC Name (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
Standard InChI Key VAPOTCSOSWZFGX-UPHRSURJSA-N
Isomeric SMILES C(=C\C(=O)O)\C1=NNC(=N1)Br
SMILES C(=CC(=O)O)C1=NNC(=N1)Br
Canonical SMILES C(=CC(=O)O)C1=NNC(=N1)Br

Introduction

Chemical Properties and Structure

Basic Identification

(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid is characterized by the following properties:

PropertyValue
CAS Number1394306-91-2
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
MDL NumberMFCD22422025
SMILESOC(/C=C\c1n[nH]c(Br)n1)=O
InChIInChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
InChIKeyVAPOTCSOSWZFGX-UPHRSURJSA-N

The compound's name specifically indicates its Z-configuration (cis) around the C=C double bond of the acrylic acid moiety, which is an important structural feature affecting its chemical and biological behavior .

Structural Features

The structural composition of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid includes several key elements:

  • A 1,2,4-triazole ring containing three nitrogen atoms in a five-membered heterocyclic structure

  • A bromine atom substituent at the 5-position of the triazole ring

  • An acrylic acid moiety attached at the 3-position of the triazole ring

  • Z (cis) configuration around the carbon-carbon double bond in the acrylic acid portion

These distinctive features contribute to the compound's unique reactivity profile and potential applications in both chemistry and biology .

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Differences
(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acidC5H4BrN3O2218.01Reference compound
(3-Bromo-1H-1,2,4-triazol-5-yl)methanolC3H4BrN3O177.99Contains methanol instead of acrylic acid moiety
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acidC4H4BrN3O3222.00Contains acetic acid and hydroxy substituents
(Z)-methyl 2-azido-3-(4-chlorophenyl)acrylateC10H8ClN3O2237.64Contains chlorophenyl and ester groups

Synthesis and Preparation

Purification Methods

To achieve the high purity levels (typically 95-97%) required for research applications, purification of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid may involve:

  • Column chromatography

  • Recrystallization from appropriate solvent systems

  • Modern separation techniques like preparative HPLC

These methods help ensure the removal of synthetic by-products and stereoisomers that might affect the compound's properties .

Physical Properties

Stability Considerations

As a research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid should be stored under appropriate conditions to maintain its integrity:

  • Protection from light and moisture

  • Storage at controlled temperature (typically refrigerated)

  • Avoidance of prolonged exposure to acidic or basic conditions that might affect the stability of the acrylic acid moiety

These precautions help preserve the compound's structural integrity and Z-configuration during storage .

Biological Activity and Applications

Structural FeaturePotential Biological Activity
1,2,4-Triazole ringAntimicrobial, antifungal, antibacterial properties
Bromine substituentEnhanced antimicrobial activity, increased membrane penetration
Acrylic acid moietyEnzyme inhibition potential, interaction with biological nucleophiles
Z-configurationSpecific conformation for receptor binding, altered bioavailability

The triazole ring system in particular has been recognized for its broad spectrum of biological activities and its presence in various pharmaceutical compounds .

Research Applications

As a specialized research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid finds applications in:

  • Medicinal chemistry research as a building block for more complex bioactive molecules

  • Structure-activity relationship studies examining the impact of the triazole ring and bromine substituent

  • Development of novel antimicrobial and antifungal agents

  • Potential applications in material science, particularly in polymer chemistry

The compound's unique structure makes it valuable for researchers exploring new chemical entities with specific biological targets .

SupplierProduct CodePurityTypical Packaging
VulcanchemVC2708832Research gradeResearch quantities
CHEMDIVBB57-3693Research gradeAvailable from 1 mg
FluorochemF372887Research grade1g
Combi-BlocksQY-962295%Research quantities
MolCoreMCT27577NLT 97%Research quantities

The compound is typically supplied in research-grade quantities suitable for laboratory investigations and early-stage development work .

Packaging and Delivery

Standard packaging formats include:

  • Glass vials (typically 4ml vials)

  • 96-tube racks for high-throughput applications

  • Custom packaging based on quantity requirements

Most suppliers offer international shipping with delivery times of approximately one week for standard orders .

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of Z/E configuration

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • X-ray crystallography for definitive structural determination

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

These methods provide complementary information about the compound's structure, purity, and stereochemical arrangement .

Future Research Directions

Research AreaDescriptionPotential Significance
Structure-Activity RelationshipsInvestigation of how structural features contribute to biological activityGuide development of more potent derivatives
Synthetic MethodologyDevelopment of efficient and stereoselective synthesis methodsEnable scaled production and derivatization
Biological ScreeningComprehensive evaluation of antimicrobial, antifungal, and other activitiesIdentify specific biological targets and applications
Material ApplicationsInvestigation of polymerization and material propertiesDevelop novel functional materials
Medicinal ChemistryDevelopment of drug conjugates and complex pharmaceutical intermediatesCreate new therapeutic candidates

These research directions could expand the understanding and utilization of this interesting compound .

Derivative Development

The basic structure of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid offers several positions for modification:

  • Substitution of the bromine atom with other halogens or functional groups

  • Modification of the acrylic acid moiety (esterification, amidation, reduction)

  • Functionalization of the triazole NH position

  • Incorporation into larger molecular frameworks

Such modifications could lead to compounds with enhanced or specialized properties for specific applications .

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